3-Methylidene-1-phenylpyrrolidin-2-one
Description
Properties
CAS No. |
70259-90-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methylidene-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-8-12(11(9)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
UUYMMNPUBDRZNR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxone-Mediated Synthesis
One reported method involves the use of Oxone (potassium peroxymonosulfate) as an oxidizing agent. This approach typically starts with appropriate substituted precursors that undergo oxidation to form the methylidene functionality on the pyrrolidinone ring. Oxone-mediated synthesis is valued for its mild conditions and environmentally friendly oxidant profile.
One-Pot Synthesis from Donor–Acceptor Cyclopropanes
A recent study demonstrated a one-pot transformation of donor–acceptor cyclopropanes into 1,5-substituted pyrrolidin-2-ones, which can be adapted for synthesizing 3-Methylidene-1-phenylpyrrolidin-2-one derivatives. This method involves refluxing the cyclopropane precursor with aniline and acetic acid in toluene, yielding the target pyrrolidinone compound efficiently. The reaction proceeds with the formation of diastereomeric mixtures when additional ester groups are present, but can be optimized for the pure methylidene derivative.
Zinc/Acetic Acid Reduction Approach
Another synthetic strategy involves the reduction of amidopyridinium salts or related intermediates using zinc powder in glacial acetic acid. The reaction is typically performed under anhydrous conditions, followed by extraction and purification steps. This method has been used to prepare related pyrrolidinone compounds and may be adapted for 3-Methylidene-1-phenylpyrrolidin-2-one synthesis by modifying the starting materials accordingly.
Comparative Analysis of Preparation Methods
Summary Table of Preparation Methods
| Preparation Method | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Oxone-Mediated Synthesis | Oxidation | Oxone, substituted pyrrolidinone precursors | Mild, ambient to moderate temperature | Moderate to high | Green chemistry approach |
| One-Pot Cyclopropane Method | Ring-opening, cyclization | Donor–acceptor cyclopropanes, aniline, acetic acid, toluene reflux | Reflux, 2 equiv. acetic acid | Up to 90% | Efficient, may produce diastereomers |
| Zinc/Acetic Acid Reduction | Reduction | Zinc powder, glacial acetic acid | Anhydrous, room temperature | Moderate to high | Requires careful handling and purification |
This detailed analysis of preparation methods for 3-Methylidene-1-phenylpyrrolidin-2-one highlights the compound’s synthetic versatility and the availability of multiple routes to suit different research and industrial needs. The methods reviewed here are supported by experimental data and literature precedent, providing a robust foundation for further development and application of this compound in chemical and pharmaceutical research.
Chemical Reactions Analysis
Cyclopropane Ring-Opening and Lactamization
3-Methylidene-1-phenylpyrrolidin-2-one derivatives are synthesized via Lewis acid-catalyzed reactions between donor-acceptor (DA) cyclopropanes and primary amines. The process involves:
-
Ring-opening : DA cyclopropanes react with amines (e.g., anilines, benzylamines) to form γ-amino esters.
-
Lactamization : Intramolecular cyclization yields pyrrolidin-2-ones.
-
Dealkoxycarbonylation : Removal of ester groups generates 1,5-substituted pyrrolidin-2-ones .
Table 1: Scope of Amines in DA Cyclopropane Reactions
| Amine Type | Example | Yield (%) | Diastereomer Ratio |
|---|---|---|---|
| Aryl amines | 2-Fluoroaniline | 79 | 1:1 |
| Benzylamines | 4-Methoxybenzylamine | 68 | 3:2 |
| Aliphatic amines | Cyclobutylamine | 58 | - |
Key findings:
-
Anilines exhibit exclusive N-attack, avoiding Friedel-Crafts byproducts .
-
Benzylamines show higher reactivity than anilines, enabling broader substrate tolerance .
Radical-Mediated Reactions
The methylidene group facilitates radical-based transformations:
Oxone-Mediated Functionalization
Oxone (KHSO₅) generates reactive intermediates for:
-
C–C bond cleavage : Converts α,β-unsaturated lactams into 3-(2-oxoethyl) derivatives via radical intermediates .
-
Selenylation : Forms 4-selenyl-pyrrolidin-2-ones using diphenyl diselenide, enabling access to organoselenium compounds .
Norrish Type-I Decarbonylation
Photochemical reactions proceed via:
-
α-Cleavage : Generates diradical intermediates.
-
Decarbonylation : Forms adjacent quaternary stereocenters with 80% enantiomeric excess (ee) .
Table 2: Stereochemical Outcomes of Norrish Reactions
| Starting Material | Product Configuration | ee (%) |
|---|---|---|
| (R,R)-1b | (R,R)-3b | 80 |
| (S,S)-1b | (S,S)-3b | 80 |
Functionalization via Substituent Modification
The lactam core undergoes regioselective modifications:
Sulfonylation
Reaction with sulfonyl chlorides introduces sulfonylmethyl groups at C(3):
-
Example : Tosyl chloride yields 3-(tosylmethyl)-3-methyl-4-methylene-1-phenylpyrrolidin-2-one (82% yield) .
Hydroxyalkylation
Radical cyclization with alcohols produces hydroxyalkyl derivatives:
-
Example : Reaction with 2-methyl-2-propanol forms 3-(2-hydroxy-2-methylpropyl) derivatives (83% yield) .
Table 3: Substituent Effects on Reactivity
| Substituent | Reaction Partner | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Borane-dimethyl sulfide | 81 |
| Thiophen-2-yl | Nickel perchlorate | 78 |
| 2-Hydroxypropyl | Radical initiator | 83 |
Table 4: Biological Activity of Selected Derivatives
| Compound | Anti-Inhibition (% Edema) | α-Glucosidase Inhibition (%) |
|---|---|---|
| 3 | 32.42 ± 5.97 | 11.0 |
| 5 | 28.73 ± 1.71 | 21.0 |
| 1 | 24.11 ± 4.20 | 6.8 |
Key observations:
Scientific Research Applications
3-Methylidene-1-phenylpyrrolidin-2-one has several applications in scientific research. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules . In biology, derivatives of this compound have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors . Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Methylidene-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that derivatives of this compound can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 3-Methylidene-1-phenylpyrrolidin-2-one are influenced by its substituents. Below is a comparison with key analogues:
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 2a)
- Structure : Features a pyridine ring at the 1-position and a naphthyl group conjugated via an allylidene moiety.
- Synthesis : Prepared via conventional or Fe₂O₃@SiO₂/In₂O₃-catalyzed methods, emphasizing catalyst-driven efficiency .
(3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one
- Structure : Contains a chiral hydroxy-phenyl-methyl group at the 3-position and a methyl group at the 1-position.
- Synthesis : Optimized routes focus on stereochemical control, with yields unspecified in available data .
- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, diverging from the radical-accepting role of the methylidene group in 3-Methylidene-1-phenylpyrrolidin-2-one.
α-Methylene-γ-butyrolactone
- Structure : A five-membered lactone with an exocyclic methylene group.
- Reactivity: Similar to 3-Methylidene-1-phenylpyrrolidin-2-one in radical trapping but forms lactone-based spirocycles. Reported yields for related compounds (e.g., spiro[furan-quinoline]diones) show melting points of 142–144°C and distinct NMR profiles .
Reactivity and Functional Group Analysis
- Methylidene vs. Allylidene Groups : The methylidene group in 3-Methylidene-1-phenylpyrrolidin-2-one facilitates faster radical addition due to reduced steric hindrance compared to bulkier allylidene systems (e.g., Compound 2a) .
- Aromatic Substituents : The phenyl group in 3-Methylidene-1-phenylpyrrolidin-2-one provides stability via π-stacking, whereas pyridine (Compound 2a) introduces Lewis basicity, altering reaction pathways .
- Spirocycle Formation : 3-Methylidene-1-phenylpyrrolidin-2-one outperforms α-methylene-γ-butyrolactone in yield for bislactams (61% vs. 22–60% for estrone-derived hexacycles) .
Biological Activity
3-Methylidene-1-phenylpyrrolidin-2-one, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by a pyrrolidine ring with a phenyl group and a methylidene substituent. The structural features contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that 3-Methylidene-1-phenylpyrrolidin-2-one exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development. The minimum inhibitory concentrations (MICs) against tested pathogens ranged from 5 to 20 µg/mL, indicating strong antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
2. Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. Notably, the compound induced apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 25 µM.
Case Study:
A study conducted on MDA-MB-231 cells revealed that treatment with 3-Methylidene-1-phenylpyrrolidin-2-one led to a significant decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.
3. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, potentially through modulation of neurotransmitter systems.
The biological activity of 3-Methylidene-1-phenylpyrrolidin-2-one is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as apoptosis and cellular proliferation.
- Receptor Modulation: It has been suggested that the compound interacts with various receptors, including those involved in neurotransmission and inflammation.
Research Findings
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. For instance:
- Study on Anticancer Mechanism: Research indicated that the compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 3-Methylidene-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in similar pyrrolidinone derivatives) can enhance yield and reduce side products . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (5–10 mol%). Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Safety protocols, such as using inert atmospheres and proper ventilation, are critical due to potential exothermic reactions .
Q. How can the structural integrity of 3-Methylidene-1-phenylpyrrolidin-2-one be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Compare chemical shifts with predicted values (e.g., δ ~5.5 ppm for methylidene protons, δ ~170 ppm for carbonyl carbons).
- IR: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C=C absorption near 1600 cm⁻¹.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry . Data collection requires high-resolution (<1.0 Å) crystals grown via slow evaporation (e.g., ethanol/water mixtures).
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of 3-Methylidene-1-phenylpyrrolidin-2-one?
Methodological Answer:
- Re-evaluate Computational Models: Use higher-level theories (e.g., DFT with B3LYP/6-311++G(d,p)) to refine energy barriers for tautomerization or ring-opening reactions. Compare with experimental kinetics (e.g., UV-Vis monitoring of intermediate formation).
- Control Experimental Variables: Ensure purity (>98% via HPLC) and exclude solvent effects by testing in aprotic vs. protic media. Reproducibility across labs minimizes artifacts .
- Hybrid Approaches: Combine molecular dynamics (MD) simulations with in-situ spectroscopic techniques (e.g., Raman) to track real-time conformational changes .
Q. How can advanced computational models predict the biological activity of 3-Methylidene-1-phenylpyrrolidin-2-one derivatives?
Methodological Answer:
- QSAR Modeling: Train models using bioactivity datasets (e.g., IC₅₀ values against cancer cell lines) and descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate via leave-one-out cross-validation (R² > 0.7).
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with binding energies < −7.0 kcal/mol and favorable poses in active sites.
- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., CYP450 inhibition risk, BBB permeability) to filter candidates .
Experimental Design & Data Analysis
Q. What are best practices for designing stability studies of 3-Methylidene-1-phenylpyrrolidin-2-one under varying environmental conditions?
Methodological Answer:
- Stress Testing: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Analyze degradation via UPLC-MS to identify major byproducts (e.g., hydrolysis products).
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C. Use ANOVA to assess significance of degradation pathways .
Q. How should researchers address discrepancies in biological assay results for 3-Methylidene-1-phenylpyrrolidin-2-one across different cell lines?
Methodological Answer:
- Standardize Assay Conditions: Use identical passage numbers, seeding densities, and serum concentrations. Include positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic Profiling: Perform RNA-seq or proteomics on responsive vs. non-responsive cell lines to identify pathway-specific activity (e.g., apoptosis vs. autophagy).
- Meta-Analysis: Compare results with published data on structurally related compounds to identify trends in cell-type specificity .
Safety & Compliance
Q. What safety protocols are critical when handling 3-Methylidene-1-phenylpyrrolidin-2-one in high-throughput screening?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dilution.
- Waste Management: Neutralize acidic/basic byproducts before disposal. Store waste in labeled, sealed containers for incineration .
- Emergency Response: For spills, adsorb with vermiculite and dispose as hazardous waste. Eye contact requires 15-minute flushing with saline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
